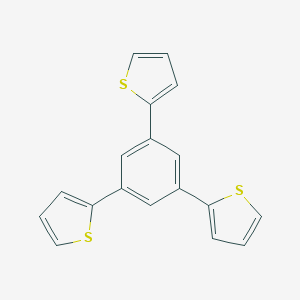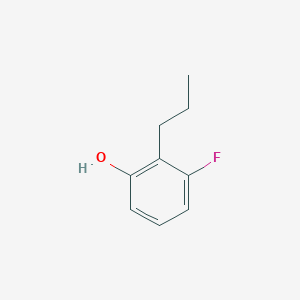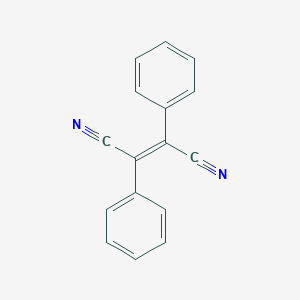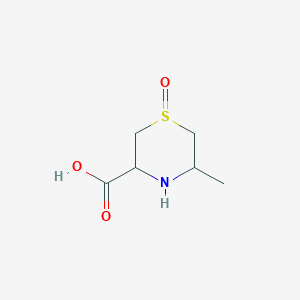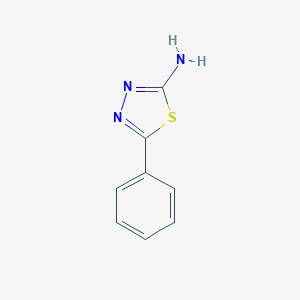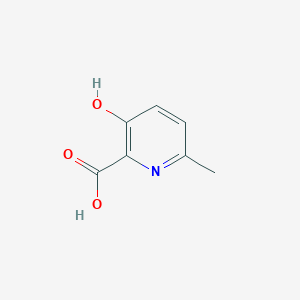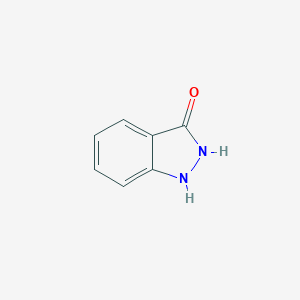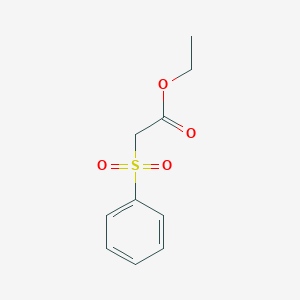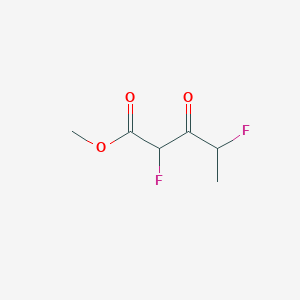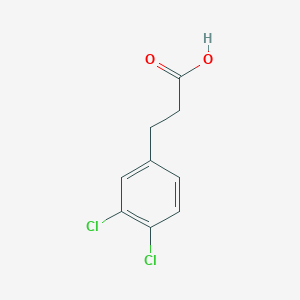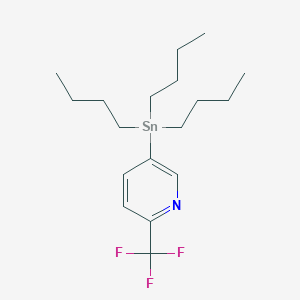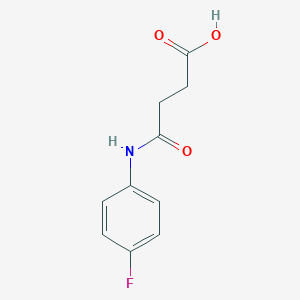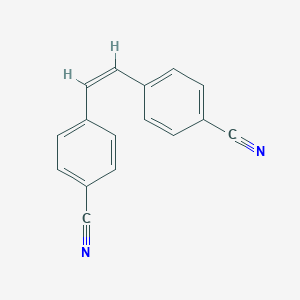
4,4'-Dicyanostilbène
Vue d'ensemble
Description
4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .
Molecular Structure Analysis
The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .
Chemical Reactions Analysis
4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .
Physical And Chemical Properties Analysis
The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .
Applications De Recherche Scientifique
Matériaux à luminescence polarisée circulairement (CPL)
Les matériaux à luminescence polarisée circulairement (CPL) sont prometteurs pour les écrans 3D et le stockage de données optiques. L'incorporation de la chiralité et des signaux d'émission dans les structures moléculaires est un principe de conception clé. Dans le cas des polymères supramoléculaires à base de dicyanostilbène, les chercheurs ont obtenu du CPL en empêchant les rotations libres des liaisons pendant la polymérisation supramoléculaire. Ces matériaux présentent des signaux CPL à l'état polymère, surmontant le comportement CPL silencieux observé dans les monomères .
Nanostructures auto-assemblées
Les dérivés du dicyanostilbène peuvent s'auto-assembler en nanostructures bien définies. Par exemple:
- Dicyanostilbène conjugué au di-triphénylphosphonium forme de plus grandes structures sphériques avec un diamètre d'environ 56,5 nm. Ces structures résultent d'interactions π-π entre les groupes dicyanostilbène .
Sondes fluorescentes à deux photons
Les dérivés du dicyanostilbène ont été étudiés comme sondes fluorescentes à deux photons. Les chercheurs ont développé des sondes pour les radeaux lipidiques basées sur ces composés. Les radeaux lipidiques, riches en cholestérol et en sphingolipides, jouent un rôle crucial dans les maladies neurodégénératives. L'étude de leurs mécanismes physiologiques à l'aide de sondes à base de dicyanostilbène peut fournir des informations sur les corrélations avec les maladies .
Mécanisme D'action
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, has been identified as a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, the primary targets of this compound are the Dd2 strain of malaria and MRSA.
Result of Action
The primary result of the action of 4,4’-Dicyanostilbene is the inhibition or death of the Dd2 strain of malaria and MRSA . This is likely achieved through the disruption of essential biochemical processes within these organisms, leading to their inability to survive or reproduce.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that it interacts with certain enzymes and proteins, which could potentially influence its biochemical reactions
Cellular Effects
It has been shown to exhibit in vivo efficacy against MRSA , suggesting that it may have significant effects on bacterial cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of 4,4'-Dicyanostilbene involves the reaction of benzaldehyde with malononitrile in the presence of a base to form a substituted benzene. This intermediate undergoes a Knoevenagel condensation with benzaldehyde to form the final product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Base (e.g. NaOH)" ], "Reaction": [ "Step 1: Mix benzaldehyde and malononitrile in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as NaOH to the mixture and stir at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain the substituted benzene intermediate.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add benzaldehyde to the solution in a 1:1 molar ratio and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash it with cold water to obtain 4,4'-Dicyanostilbene." ] } | |
| 6292-62-2 | |
Formule moléculaire |
C16H10N2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |
Clé InChI |
RNIZPDIBRXCMRD-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
| 6292-62-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?
A1: Research indicates two primary synthetic pathways for 4,4'-Dicyanostilbene []:
Q2: What are the applications of 4,4'-Dicyanostilbene?
A2: 4,4'-Dicyanostilbene serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for 4,4'-Dicyanostilbene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


